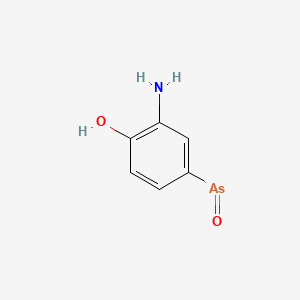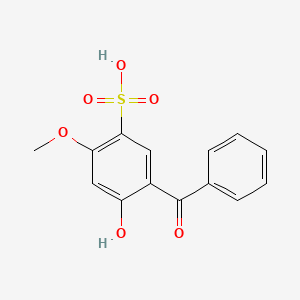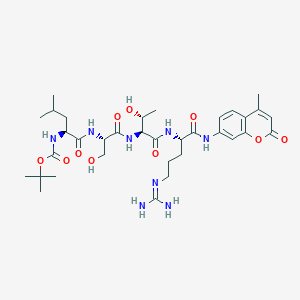
Boc-Leu-Ser-Thr-Arg-MCA
Übersicht
Beschreibung
tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate: is a synthetic peptide composed of the amino acids leucine, serine, threonine, and arginine, with a t-butyloxycarbonyl (Boc) group at the N-terminus and a 4-methylcoumaryl-7-amide (MCA) group at the C-terminus. This compound is primarily used as a substrate in enzymatic assays, particularly for measuring the activity of activated Protein C, an enzyme involved in blood clotting .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate is used as a substrate in enzymatic assays to study the activity of proteases and other enzymes. The release of fluorescent MCA upon cleavage allows researchers to quantify enzyme activity .
Biology: In biological research, tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate is used to study the function of enzymes involved in blood clotting, such as activated Protein C. It helps in understanding the regulation of blood coagulation and related disorders .
Medicine: In medical research, tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate is used to develop diagnostic assays for detecting enzyme deficiencies or abnormalities in blood clotting pathways. It is also used in drug discovery to screen for potential inhibitors of specific enzymes .
Industry: In the pharmaceutical industry, tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate is used in quality control assays to ensure the activity and purity of enzyme preparations. It is also used in the development of therapeutic enzymes and enzyme-based treatments .
Wirkmechanismus
Target of Action
Boc-Leu-Ser-Thr-Arg-MCA is primarily a substrate for Activated Protein C (APC) . APC is a serine protease enzyme that plays a crucial role in the blood clotting cascade, preventing excessive clotting.
Mode of Action
The structure of this compound mimics the natural substrate of APC, allowing the enzyme to cleave the peptide bond between arginine (Arg) and the attached fluorophore (MCA). This cleavage releases the free MCA, which exhibits fluorescent properties.
Biochemical Pathways
The cleavage of this compound by APC is a part of the larger biochemical pathway of blood clotting. APC’s role in this pathway is to prevent excessive clotting, thereby maintaining a balance in the coagulation system.
Pharmacokinetics
It is known that the compound is soluble in dmso , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The cleavage of this compound by APC results in the release of the free MCA, which exhibits fluorescent properties. This fluorescence can be measured to quantify APC activity accurately and conveniently, providing a valuable tool for scientific research.
Biochemische Analyse
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-leu-ser-thr-arg-mca can change over time due to factors such as stability and degradation. This compound is typically stored at -20°C to maintain its stability and prevent degradation . Long-term studies have shown that this compound remains stable under these conditions, allowing for consistent and reliable results in biochemical assays . Researchers must carefully monitor the storage conditions and handling of this compound to ensure its effectiveness in experiments.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively serve as a substrate for protease activity assays without causing adverse effects . High doses of this compound may lead to toxic effects or interfere with normal cellular functions . Researchers must carefully determine the appropriate dosage of this compound for their specific experimental needs to avoid potential complications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of this compound within different cellular compartments . Understanding the transport and distribution of this compound is crucial for accurately interpreting the results of biochemical assays and experiments.
Subcellular Localization
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate involves the stepwise addition of protected amino acids to form the peptide chain. The Boc group is used to protect the N-terminus of the amino acids during the synthesis. The final step involves attaching the MCA group to the C-terminus of the peptide. The synthesis is typically carried out using solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of the peptide chain .
Industrial Production Methods: Industrial production of tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is typically lyophilized to obtain a stable powder form .
Analyse Chemischer Reaktionen
Types of Reactions: tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate primarily undergoes enzymatic cleavage reactions. The peptide bond between arginine and MCA is cleaved by specific enzymes, such as activated Protein C, releasing the fluorescent MCA .
Common Reagents and Conditions: The enzymatic cleavage of tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate requires specific enzymes and appropriate buffer conditions. For example, activated Protein C cleaves the peptide bond in a buffer solution at physiological pH .
Major Products Formed: The major product formed from the enzymatic cleavage of tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate is the fluorescent MCA, which can be measured to assess enzyme activity .
Vergleich Mit ähnlichen Verbindungen
- Boc-leu-thr-arg-mca
- Boc-leu-arg-arg-mca
- Boc-leu-gly-arg-mca
Uniqueness: tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate is unique due to its specific amino acid sequence, which makes it a suitable substrate for activated Protein C. The presence of the MCA group allows for the detection of enzyme activity through fluorescence, making it a valuable tool in enzymatic assays .
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H52N8O10/c1-17(2)13-23(41-33(50)52-34(5,6)7)29(47)40-24(16-43)30(48)42-27(19(4)44)31(49)39-22(9-8-12-37-32(35)36)28(46)38-20-10-11-21-18(3)14-26(45)51-25(21)15-20/h10-11,14-15,17,19,22-24,27,43-44H,8-9,12-13,16H2,1-7H3,(H,38,46)(H,39,49)(H,40,47)(H,41,50)(H,42,48)(H4,35,36,37)/t19-,22+,23+,24+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNWKMRGENOMCV-ZDLOCFOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52N8O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
732.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Boc-Leu-Ser-Thr-Arg-MCA function as a protease substrate?
A: this compound acts as a substrate for proteases, specifically those with trypsin-like activity. Enzymes like trypsin and activated Protein C recognize the specific amino acid sequence (Leu-Ser-Thr-Arg) within the peptide. Upon cleavage by the protease at the arginine (Arg) residue, the fluorophore 7-amino-4-methylcoumarin (AMC) is released. This release generates a measurable fluorescent signal, which is directly proportional to the protease activity. [, ]
Q2: What makes this compound particularly useful for studying activated Protein C?
A: Early research identified this compound as a highly sensitive substrate for bovine Protein C activated by bovine alpha-thrombin. [] This discovery was significant because a specific and sensitive synthetic substrate for activated Protein C was previously unavailable. This substrate allowed researchers to determine the enzyme's kinetic parameters (Km = 3.3 x 10^-4 M and Kcat = 8.4 s^-1) and optimize assay conditions for measuring activated Protein C activity. []
Q3: Beyond activated Protein C, are there other proteases that show activity towards this compound?
A3: Yes, this compound has been shown to be cleaved by several other proteases. Research has demonstrated its utility in investigating:
- Keratin-hydrolyzing enzymes: Specifically, an alkaline proteinase isolated from cow snout epithelium exhibited significant activity towards this compound. This finding suggested the potential role of this enzyme in the metabolism of high molecular weight keratins. []
- Bacterial proteases: Studies on extracellular proteases from marine bacteria Shewanella putrefaciens and Alteromonas haloplanktis revealed trypsin-like activity towards this compound. This research highlighted the potential of these organisms to utilize diverse proteins for growth. []
Q4: Can this compound be used to study protease activity in complex biological samples?
A: Yes, researchers have successfully employed this compound to investigate protease activity in complex biological systems such as blood plasma. For instance, studies on rainbow trout coagulation cascades revealed that a metalloprotease from the fish pathogen Listonella anguillarum exhibited similar activity to plasma activated Protein C when tested with this compound. [] This finding suggested that the bacterial metalloprotease might play a role as an anticoagulation factor in the fish host. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


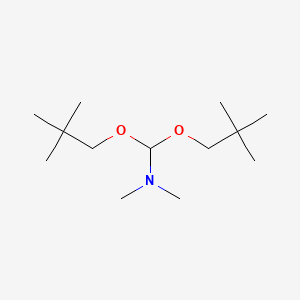

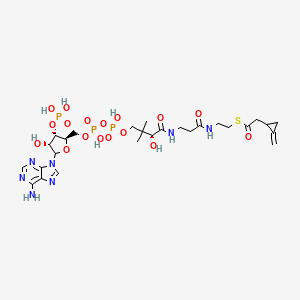
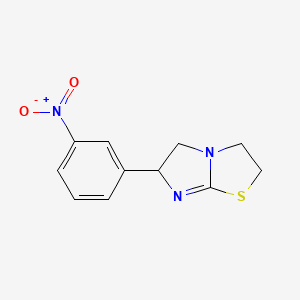
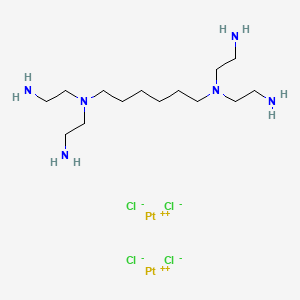

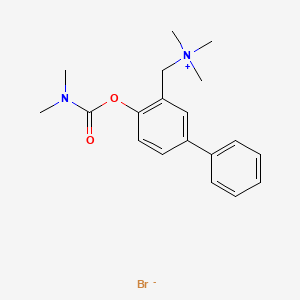

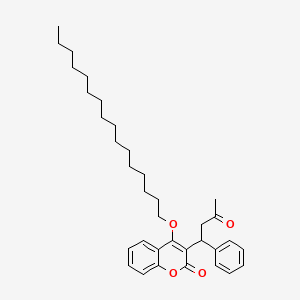
![1-[4-[4-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone](/img/structure/B1217973.png)
![Benz[a]acridine](/img/structure/B1217974.png)
